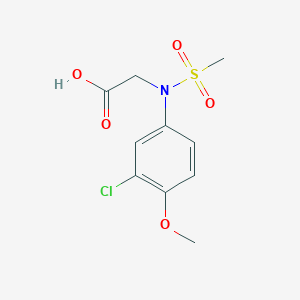
1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine” is a chemical compound with the molecular formula C19H18N2S. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives, including “this compound”, involves various synthetic routes. A practical process has been developed for the synthesis of trisubstituted imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives have been subjected to various chemical reactions. For instance, the 3-methyl derivative was subjected to electrophilic substitution reactions (bromination, nitration, formylation, acylation, sulfonation) .Scientific Research Applications
Antiprotozoal Agents Development : Diphenyl-based bis(2-iminoimidazolidines) exhibit promising antiprotozoal properties. Modification of these compounds, like introducing halogen atoms, has been shown to enhance activity and selectivity against Trypanosoma brucei, indicating potential applications in treating trypanosomiasis and other protozoal infections (Ríos Martínez et al., 2015).
Synthesis of Chalcogenide Compounds : Imidazolin-2-ylidine-diphenylphosphinamine and its chalcogenide derivatives have been synthesized and structurally characterized. These compounds, with their varied structural frameworks involving sulfur, selenium, and tellurium, may offer novel approaches in chemical synthesis and potential antimicrobial applications (Naktode et al., 2016).
Antimicrobial and Antifungal Activities : A range of imidazolidine and imidazothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. Some compounds have shown significant activities, indicating the potential use of imidazolidine derivatives in developing new antimicrobial agents (Magd El-Din et al., 2007).
Application in Organic Synthesis and Catalysis : The use of imidazolidine derivatives in organic synthesis, particularly in organocatalysis, has been explored. This includes the isolation and structural analysis of reactive intermediates involving imidazolidinones, which play a crucial role in various catalytic and synthetic processes (Seebach et al., 2008).
Mechanism of Action
The mechanism of action of imidazole derivatives is broad due to its two nitrogen atoms leading to hydrogen bond creation for improving water solubility properties . The imidazole nucleus has been recognized as an important isostere of amide, thiazole, tetrazole, pyrazole, oxazole, and triazole with an attractive binding site available for interacting with various biomolecules, anions, and cations in biological systems offering potential in imidazole-based drug discovery and developments .
Future Directions
Imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets . Moreover, it is gaining importance in agrochemicals, solar cell dyes, and functional materials . The process development has good functional group tolerance and substrate flexibility is increasing .
Properties
IUPAC Name |
1,3-diphenyl-2-thiophen-2-ylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBAPSLPYJLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2636906.png)
![N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide](/img/structure/B2636909.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)



![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

